molecular formula C13H12N2 B14411970 2-Ethenyl-2,3-dihydro-1H-perimidine CAS No. 85968-07-6

2-Ethenyl-2,3-dihydro-1H-perimidine

Cat. No.: B14411970
CAS No.: 85968-07-6
M. Wt: 196.25 g/mol
InChI Key: BPWQSWXBWHZOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. It is a derivative of perimidine, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a tricyclic system with two nitrogen atoms, making it a fascinating subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.

Comparison with Similar Compounds

2-Ethenyl-2,3-dihydro-1H-perimidine can be compared with other perimidine derivatives, such as 2-phenyl-2,3-dihydro-1H-perimidine and 2-aryl-2,3-dihydro-1H-perimidine . These compounds share similar tricyclic structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique ethenyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and development.

Properties

CAS No.

85968-07-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-ethenyl-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2

InChI Key

BPWQSWXBWHZOTL-UHFFFAOYSA-N

Canonical SMILES

C=CC1NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.